molecular formula C10H18O4 B8628758 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol

1,4-Dioxaspiro[4.5]decane-7,9-dimethanol

Cat. No.: B8628758
M. Wt: 202.25 g/mol
InChI Key: YIGWSUPYEQCTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxaspiro[45]decane-7,9-dimethanol is a spirocyclic compound characterized by a unique structure that includes two hydroxymethyl groups and a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol typically involves the formation of the spirocyclic ring system followed by the introduction of hydroxymethyl groups. One common method involves the reaction of a suitable diol with a ketone or aldehyde under acidic conditions to form the spirocyclic ring. Subsequent hydroxymethylation can be achieved using formaldehyde and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decane-7,9-dimethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl groups can form hydrogen bonds with target molecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxaspiro[4.5]decane-7,9-dimethanol is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

[7-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-9-yl]methanol

InChI

InChI=1S/C10H18O4/c11-6-8-3-9(7-12)5-10(4-8)13-1-2-14-10/h8-9,11-12H,1-7H2

InChI Key

YIGWSUPYEQCTIO-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC(CC(C2)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate (6.0 g, 23 mmol) in dry THF at 0° C. was added lithium aluminum hydride (4.67 g, 68.7 mmol) under argon. The reaction was then refluxed overnight. The reaction was cooled to 0° C., and diethyl ether (100 ml) was added followed by drop-wise addition of 5 N NaOH until the gray lithium aluminum hydride was converted to a white solid. The reaction mixture was then filtered through a Celite pad, which was then washed with diethyl ether (100 ml). The combined filtrates were dried over sodium sulfate, filtered and concentrated by rotary evaporation to give the alcohol as a viscous colorless liquid (6.3 g, 93%).
Quantity
6 g
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4.67 g
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100 mL
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Yield
93%

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